molecular formula C24H25ClN4O4S B11277780 Methyl 3-(3-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Methyl 3-(3-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Cat. No.: B11277780
M. Wt: 501.0 g/mol
InChI Key: KMOOORNPWQEVBG-UHFFFAOYSA-N
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Description

  • This compound belongs to the class of quinazoline derivatives, which exhibit diverse biological activities.
  • Its complex structure comprises a quinazoline core, a piperazine ring, and various functional groups.
  • The compound’s systematic name reflects its substituents and functional groups.
  • Preparation Methods

  • Chemical Reactions Analysis

      Oxidation and Reduction: The compound may undergo oxidation or reduction reactions, affecting its pharmacological properties.

      Substitution Reactions: The chloro and bromo substituents can participate in substitution reactions.

      Common Reagents: Reagents like hydrogen peroxide (for oxidation), reducing agents (for reduction), and nucleophiles (for substitution) are relevant.

      Major Products: The final compound itself is the major product.

  • Scientific Research Applications

      Medicine: Investigate its potential as an antibacterial, antifungal, or antiviral agent.

      Chemistry: Explore its reactivity and use it as a building block for other compounds.

      Biology: Assess its impact on cellular processes.

      Industry: Consider applications in drug development or materials science.

  • Mechanism of Action

    • The compound likely interacts with specific molecular targets.
    • Investigate its binding affinity, cellular uptake, and downstream effects.
    • Pathways involved may include signal transduction or enzymatic processes.
  • Comparison with Similar Compounds

    Remember that this compound’s potential lies in its diverse applications across various scientific fields

    Properties

    Molecular Formula

    C24H25ClN4O4S

    Molecular Weight

    501.0 g/mol

    IUPAC Name

    methyl 3-[3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-oxopropyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate

    InChI

    InChI=1S/C24H25ClN4O4S/c1-15-3-5-17(25)14-20(15)27-9-11-28(12-10-27)21(30)7-8-29-22(31)18-6-4-16(23(32)33-2)13-19(18)26-24(29)34/h3-6,13-14H,7-12H2,1-2H3,(H,26,34)

    InChI Key

    KMOOORNPWQEVBG-UHFFFAOYSA-N

    Canonical SMILES

    CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)CCN3C(=O)C4=C(C=C(C=C4)C(=O)OC)NC3=S

    Origin of Product

    United States

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